molecular formula C21H17N5O3S2 B2758710 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide CAS No. 1243049-53-7

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2758710
CAS No.: 1243049-53-7
M. Wt: 451.52
InChI Key: HNOQUGLGHDCLEX-UHFFFAOYSA-N
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Description

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound features a combination of several pharmacologically relevant moieties:

  • Thieno[2,3-e][1,2,4]triazolo : Known for its diverse biological properties.
  • Furan ring : Often associated with anti-inflammatory and anticancer activities.
  • Acetamide group : Common in various bioactive compounds.

The synthesis typically involves multi-step reactions that integrate these structural components. The synthetic pathway often includes the formation of the thiazole and triazole rings through cyclization reactions followed by functionalization to introduce the furan and acetamide groups.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • In vitro studies have shown that derivatives of thienopyrimidines possess potent activity against breast and colon cancer cells. These compounds often work by inhibiting specific cellular pathways involved in tumor growth and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thienopyrimidines and their derivatives have been tested against a range of bacteria and fungi:

  • Gram-positive and Gram-negative bacteria , including Staphylococcus aureus and Escherichia coli, were targeted in various studies . The results indicated that similar compounds can inhibit bacterial growth effectively.

The biological activity is primarily attributed to:

  • Enzyme Inhibition : Many thienopyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell metabolism or inflammatory processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle .

Study 1: Antiproliferative Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their antiproliferative activity against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating strong activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related thienopyrimidine compounds against common pathogens. The results demonstrated significant inhibition zones in disk diffusion assays, showcasing the potential for development into therapeutic agents for infectious diseases .

Data Summary

Activity Type Cell Lines/Pathogens IC50/Minimum Inhibitory Concentration (MIC)
AnticancerBreast Cancer (MCF7), Colon Cancer (HT29)Low micromolar range
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition zones

Properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-13-5-2-3-7-15(13)22-17(27)12-31-21-24-23-20-25(11-14-6-4-9-29-14)19(28)18-16(26(20)21)8-10-30-18/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOQUGLGHDCLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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